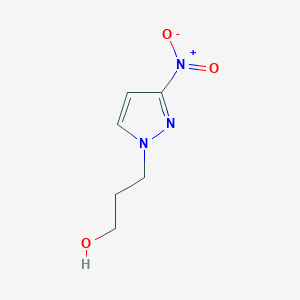
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol
Vue d'ensemble
Description
“3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound that belongs to the class of heterocyclic building blocks . Its molecular formula is C6H9N3O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” involves a reaction with hydrazine in tetrahydrofuran . The reaction was allowed to proceed for 5 minutes, after which time the Raney nickel was removed by filtration through a celite plug . The solvent was then removed in vacuo to afford 3-(3-amino-pyrazol-1-yl)-propan-1-ol as a yellow oil, which was then immediately used in the next step with no further purification .Molecular Structure Analysis
The molecular structure of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” consists of a pyrazole ring attached to a propyl group with a hydroxyl group at the end . The pyrazole ring contains two nitrogen atoms and is substituted with a nitro group .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazoles and their derivatives, such as 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, are synthesized for applications in pharmaceutical and agrochemical industries. The synthesis involves slow solvent evaporation techniques and characterization through various methods like XRD, FT–IR, and DSC. This compound is known for its stability up to 160 °C and exhibits both endothermic and exothermic reactions during decomposition, suggesting its potential in various thermal applications (Vyas et al., 2012).
Coordination Compounds
- The compound is used to create nickel(II), zinc(II), and palladium(II) complexes. These complexes are synthesized and characterized for structural analysis, showing potential for applications in metal coordination chemistry. The crystal structures of these compounds indicate their use in designing materials with specific molecular architectures (Zhang et al., 2008).
Energetic Material Development
- This pyrazole derivative is utilized in the synthesis of energetic materials. The compound's framework, especially when bearing nitro groups, shows promise for explosive properties. Its synthesis methods are crucial in developing materials with desired explosive characteristics (Dalinger et al., 2016).
Catalytic Activities
- Dinuclear copper(II) complexes derived from pyrazole-based ligands, including 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, exhibit catalytic activities. These complexes are characterized for their potential in catalytic oxidation processes, indicating their role in chemical transformations and possibly in industrial catalysis (Zhang et al., 2007).
Orientations Futures
The future directions for research on “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole compounds , it could be of interest in the development of new drugs.
Propriétés
IUPAC Name |
3-(3-nitropyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMTEXAPPNCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

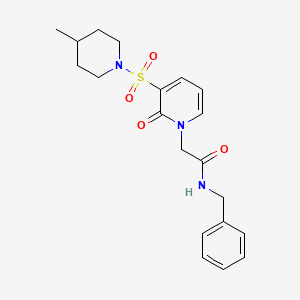
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)

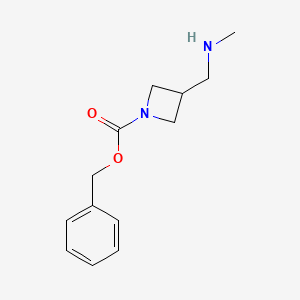
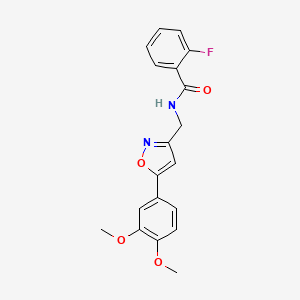


![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)
![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
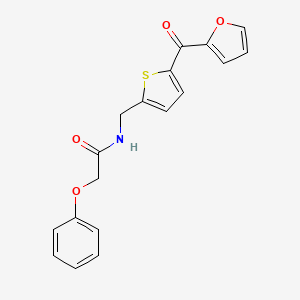
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)